10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a structurally complex tricyclic molecule featuring a fused heterocyclic core containing sulfur (thia) and four nitrogen atoms (tetraaza), with a benzenesulfonyl group at position 10 and a 4-chlorophenylmethylamine substituent at position 5. The tricyclic framework, with its fused [7.3.0.0²,⁶] ring system, creates a rigid, planar geometry that may enhance binding to biological targets such as kinases or proteases. The benzenesulfonyl group is a common pharmacophore in protease inhibitors, contributing to both solubility and target affinity, while the 4-chlorophenyl moiety likely facilitates hydrophobic interactions or halogen bonding in binding pockets .
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2S2/c21-14-8-6-13(7-9-14)12-22-18-17-16(10-11-29-17)26-19(23-18)20(24-25-26)30(27,28)15-4-2-1-3-5-15/h1-11H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAAQWWFDMJHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- C : 20
- H : 19
- Cl : 1
- N : 5
- O : 1
- S : 1
Molecular Weight
- 414.9 g/mol
Structural Features
The compound features a tetraazatricyclo structure which is significant for its biological interactions. The presence of the benzenesulfonyl group and the chlorophenyl substituent suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been studied for its potential as an inhibitor of certain pathways involved in disease processes.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in the methylerythritol phosphate (MEP) pathway, which is crucial for the biosynthesis of isoprenoid precursors in various organisms including bacteria and plants .
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also have potential as an antimicrobial agent .
Therapeutic Applications
Research indicates that this compound could be beneficial in treating various conditions due to its biological activity:
- Chronic Pain Management : Similar compounds have shown efficacy in analgesic properties, potentially providing a new avenue for pain management therapies.
- Antimicrobial Treatments : Given its structural similarities to known antimicrobial agents, it may serve as a candidate for further development against resistant strains of bacteria .
Case Study 1: Analgesic Potential
A study investigated the analgesic properties of related sulfonamide compounds, demonstrating significant pain relief in animal models. The results suggest that this class of compounds could provide effective alternatives to traditional pain medications without the associated risks of tolerance and addiction.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of sulfonamide derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds structurally related to our target showed promising inhibitory activity against this pathogen, indicating a potential role in developing new antimalarial drugs .
Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | Tetraazatricyclo | Potential analgesic and antimicrobial | |
| A-967079 | Sulfonamide | Analgesic | |
| IspF Inhibitors | Bis-sulfonamide | Antimicrobial |
Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Analgesic Properties | Significant pain relief in models | Potential for new pain management drugs |
| Antimicrobial Activity | Effective against resistant strains | Development of novel antibiotics |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a class of polycyclic azatricyclo derivatives with varying substituents and heteroatom configurations. Below is a comparative analysis of its structural analogs:
Key Observations
Substituent Effects :
- The benzenesulfonyl group in the target compound may improve solubility compared to the 4-methylbenzenesulfonyl group in ’s analog, as electron-withdrawing sulfonyl groups enhance polarity .
- The 4-chlorophenylmethyl substituent is shared with the JQ-1 derivative (), suggesting a role in hydrophobic target engagement, possibly in kinase domains .
Heteroatom Configuration: The hexaaza core in ’s compound introduces additional nitrogen atoms, which could enhance hydrogen-bonding interactions but may reduce metabolic stability compared to the tetraaza-thia core of the target compound .
Synthetic Accessibility :
- The target compound and its analogs (e.g., ) are synthesized via sulfonylation and amine coupling reactions, as seen in ’s procedure for JQ-1 derivatives .
- The hexaaza analog () may require more complex cyclization steps due to its additional nitrogen atoms, reducing synthetic yield .
Bioactivity and Target Profiling
While direct bioactivity data for the target compound is unavailable, ’s findings suggest that structural similarity correlates with bioactivity clustering. For example:
- The JQ-1 derivative () is a known BET bromodomain inhibitor, implying that the target compound’s 4-chlorophenyl and thia-aza core may similarly target epigenetic regulators .
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step pathways, including cyclization and sulfonylation. Critical steps include:
- Core structure formation : A thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core is assembled using cyclization under controlled temperatures (60–80°C) and acidic/basic conditions (e.g., H₂SO₄ or NaOH) to minimize side reactions .
- Functionalization : The benzenesulfonyl and 4-chlorobenzyl groups are introduced via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like DMAP .
- Purification : HPLC or column chromatography ensures ≥95% purity. Yield optimization (typically 60–75%) relies on stoichiometric control and inert atmospheres .
Q. Which analytical techniques are most effective for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromaticity patterns. For example, the 4-chlorophenyl group shows characteristic splitting at δ 7.3–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 481.6 g/mol) and isotopic distribution .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetracyclic core .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies (e.g., predicted 5-lipoxygenase inhibition vs. weak in vitro activity) require:
- Multi-assay validation : Combine in silico docking (AutoDock Vina) with enzymatic assays (e.g., LOX inhibition kits) .
- Parameter refinement : Adjust force fields (e.g., AMBER) to account for solvation effects or protein flexibility .
- Dose-response studies : Test varying concentrations (1–100 µM) to identify non-linear effects .
Q. What strategies improve the compound’s stability in aqueous formulations?
Stability challenges (e.g., hydrolysis at pH > 8) are addressed via:
- Buffering agents : Use phosphate buffers (pH 6.5–7.5) to maintain structural integrity .
- Lyophilization : Enhance shelf life by removing water and storing at -20°C .
- Prodrug modification : Introduce ester groups at reactive sites (e.g., sulfonamide) to delay degradation .
Q. How does the substitution pattern influence structure-activity relationships (SAR)?
SAR studies reveal:
- 4-Chlorobenzyl group : Enhances lipophilicity (logP ≈ 3.2), improving blood-brain barrier penetration in CNS-targeted studies .
- Benzenesulfonyl moiety : Critical for hydrogen bonding with kinase ATP-binding pockets (e.g., IC₅₀ = 0.8 µM against EGFR mutants) .
- Thia substitution : Replacing sulfur with oxygen reduces anticancer activity by 50%, highlighting its role in redox modulation .
Q. What methodologies are recommended for assessing purity and batch-to-batch consistency?
- HPLC-DAD : Monitor impurities at 254 nm with C18 columns (acetonitrile/water gradient) .
- Thermogravimetric Analysis (TGA) : Detect residual solvents (<0.1% w/w) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments for anticancer activity?
- In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with 0.1–100 µM doses. Include positive controls (e.g., cisplatin) .
- In vivo : Administer 10–50 mg/kg orally to xenograft models; measure tumor volume weekly and perform histopathology .
- Statistical analysis : Apply ANOVA with Tukey’s post hoc test (p < 0.05) to compare treated vs. control groups .
Q. What computational tools are suitable for studying interaction mechanisms with biological targets?
- Molecular Dynamics (MD) Simulations : GROMACS to model binding stability over 100 ns trajectories .
- Binding Free Energy Calculations : Use MM-PBSA to quantify contributions of van der Waals and electrostatic interactions .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors) with Schrödinger’s Phase .
Biological Activity & Mechanisms
Q. What evidence supports the compound’s anti-inflammatory activity?
- In vitro : Reduces IL-6 and TNF-α levels in LPS-stimulated macrophages (IC₅₀ = 5.2 µM) .
- In vivo : Decreases paw edema in rat models by 40% at 25 mg/kg via NF-κB pathway inhibition .
Q. How does the compound induce apoptosis in cancer cells?
- Mitochondrial pathway : Increases Bax/Bcl-2 ratio (3-fold), triggering cytochrome c release .
- Caspase activation : Activates caspase-3/7 by 60% in HeLa cells after 24-hour exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
